

# Spectroscopic data interpretation for ethyl acrylate (NMR, IR, Mass Spec).

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An In-Depth Technical Guide to the Spectroscopic Interpretation of **Ethyl Acrylate**

## Authored by: Gemini, Senior Application Scientist Abstract

**Ethyl acrylate** ( $C_5H_8O_2$ ) is a fundamental monomer in polymer synthesis and a key intermediate in various chemical manufacturing processes. Unambiguous structural confirmation and purity assessment are critical for its application in research and industry, particularly in fields like drug development where excipient and material quality is paramount. This technical guide provides a comprehensive, in-depth analysis of **ethyl acrylate** using a multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed for researchers, scientists, and professionals, offering not just data, but the underlying scientific rationale for its interpretation, grounded in field-proven methodologies.

## The Analytical Imperative: A Multi-Technique Approach

No single analytical technique provides a complete structural picture. A robust characterization relies on the synergy of multiple spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom.

- Infrared (IR) Spectroscopy identifies the functional groups present by probing their characteristic molecular vibrations.
- Mass Spectrometry (MS) determines the molecular weight and provides vital structural clues through the analysis of fragmentation patterns.

By integrating these techniques, we build a self-validating system of evidence that confirms the molecular structure of **ethyl acrylate** with a high degree of confidence.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily  $^1\text{H}$  and  $^{13}\text{C}$ , we can deduce the exact arrangement and bonding of atoms.

## Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. For a volatile liquid like **ethyl acrylate**, the following protocol ensures high-resolution data.

Methodology:

- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte and has minimal interfering signals. Deuterated chloroform ( $\text{CDCl}_3$ ) is a common and effective choice for nonpolar organic compounds.<sup>[1]</sup> The deuterium provides a lock signal for the spectrometer.<sup>[2]</sup>
- Sample Concentration: For a standard  $^1\text{H}$  NMR experiment, accurately weigh approximately 5-20 mg of **ethyl acrylate**.<sup>[1]</sup> A slightly higher concentration (20-50 mg) may be beneficial for  $^{13}\text{C}$  NMR to improve the signal-to-noise ratio.
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.<sup>[3]</sup>
- Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a high-quality 5 mm NMR tube.<sup>[2]</sup> This can be achieved by passing the

solution through a Pasteur pipette containing a small plug of cotton or glass wool.[2][4]

- Homogenization & Capping: Ensure the final sample volume in the NMR tube is between 4 and 5 cm.[1] Cap the tube securely to prevent the evaporation of the volatile solvent and analyte.[1]

## <sup>1</sup>H NMR Spectroscopy: The Proton Environment

The <sup>1</sup>H NMR spectrum of **ethyl acrylate** provides a wealth of information regarding the number of distinct proton types, their relative ratios, and their neighboring protons.

Data Summary:

Signal Label	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
H_c	1.20	Triplet (t)	3H	$J_{cd} = 8.0$	-O-CH <sub>2</sub> -CH <sub>3</sub>
H_d	4.18	Quartet (q)	2H	$J_{dc} = 8.0$	-O-CH <sub>2</sub> -CH <sub>3</sub>
H_a	5.78	Doublet of Doublets (dd)	1H	$J_{ab} = 12.0$ , $J_{ac'} \approx 0$	=CHH (geminal, cis to C=O)
H_b	6.09	Doublet of Doublets (dd)	1H	$J_{ba} = 12.0$ , $J_{bc} = 18.0$	-CH= (trans to H_a)
H_a'	6.37	Doublet of Doublets (dd)	1H	$J_{a'b} = 18.0$ , $J_{a'a} \approx 0$	=CHH (geminal, trans to C=O)

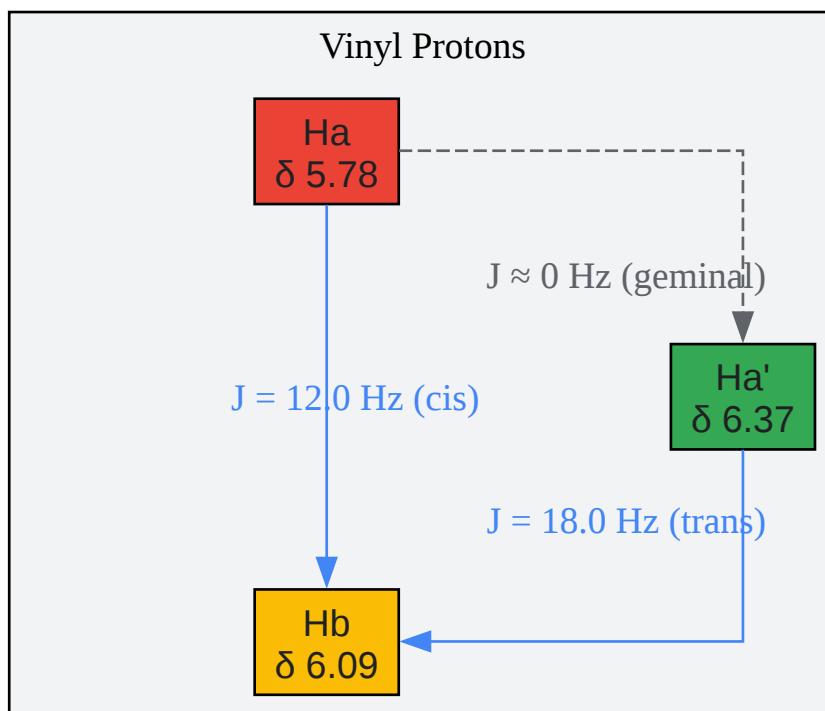
Note:

Literature values may vary slightly. Data synthesized from multiple sources.[5]

## Interpretation:

- Ethyl Group (-CH<sub>2</sub>CH<sub>3</sub>): The signals at 1.20 ppm and 4.18 ppm are characteristic of an ethyl group attached to an electronegative atom, in this case, the ester oxygen. The H\_c methyl protons (1.20 ppm) are split into a triplet by their two neighbors on the methylene carbon (H\_d), following the n+1 rule (2+1=3). Conversely, the H\_d methylene protons (4.18 ppm) are split into a quartet by their three methyl neighbors (3+1=4). The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.
- Vinyl Group (-CH=CH<sub>2</sub>): The three protons on the double bond are in distinct chemical environments, giving rise to a complex splitting pattern known as an AMX system.[\[5\]](#)
  - H\_a (5.78 ppm): This proton is cis to the central vinyl proton (H\_b) and shows a coupling constant of J\_ab = 12.0 Hz. Geminal coupling to H\_a' is typically very small or zero.[\[5\]](#)
  - H\_a' (6.37 ppm): This proton is trans to the central vinyl proton (H\_b) and exhibits a larger coupling constant of J\_a'b = 18.0 Hz, which is characteristic of trans-vinylic coupling.
  - H\_b (6.09 ppm): This proton is coupled to both H\_a (J=12.0 Hz) and H\_a' (J=18.0 Hz), resulting in a doublet of doublets. Its chemical shift is influenced by resonance with the carbonyl group.[\[5\]](#)

Logical Relationship: <sup>1</sup>H-<sup>1</sup>H Coupling in the Vinyl System



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Caption: Spin-spin coupling pathways for **ethyl acrylate**'s vinyl protons.

## **<sup>13</sup>C NMR Spectroscopy: The Carbon Backbone**

The proton-decoupled <sup>13</sup>C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule.

Data Summary:

Chemical Shift ( $\delta$ ppm)	Assignment	Rationale
13.8	$\text{CH}_3$	Aliphatic methyl carbon, most upfield.
60.2	$-\text{O}-\text{CH}_2-$	Methylene carbon attached to electronegative oxygen, deshielded.
128.6	$=\text{CH}_2$	Vinylic carbon, deshielded relative to alkyl carbons.
130.1	$-\text{CH}=$	Vinylic carbon, deshielded relative to alkyl carbons.
165.8	$\text{C}=\text{O}$	Ester carbonyl carbon, highly deshielded due to the double bond to oxygen.
Data synthesized from multiple sources. <sup>[5][6]</sup>		

Interpretation: The chemical shifts are highly informative. The carbonyl carbon ( $\text{C}=\text{O}$ ) at 165.8 ppm is the most downfield (deshielded) signal, which is definitive for an ester or carboxylic acid environment. The two signals in the 128-131 ppm range confirm the presence of a  $\text{C}=\text{C}$  double bond. The signal at 60.2 ppm is consistent with a carbon singly bonded to an oxygen, and the most upfield signal at 13.8 ppm is characteristic of a terminal methyl group.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Molecular bonds vibrate at specific quantized frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the preferred method for analyzing liquids as it requires minimal sample preparation and is highly reproducible.[\[7\]](#)

Methodology:

- Background Spectrum: Before analyzing the sample, a background spectrum must be collected.[\[8\]](#) This is done with a clean, empty ATR crystal to measure the absorbance of the ambient atmosphere (e.g., CO<sub>2</sub>, water vapor) and the instrument itself, which will then be subtracted from the sample spectrum.
- Sample Application: Place a single drop of **ethyl acrylate** directly onto the surface of the ATR crystal. Ensure the crystal is fully covered.[\[7\]](#)[\[8\]](#)
- Acquire Spectrum: Initiate the scan. The IR beam passes through the crystal and reflects internally. At each reflection point, an evanescent wave penetrates a short distance into the sample, where absorption occurs.[\[7\]](#)
- Cleaning: After the measurement, the crystal can be easily cleaned by wiping it with a soft cloth soaked in a suitable solvent, such as isopropanol.[\[9\]](#)

Data Summary:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3080-3020	C-H Stretch	Vinylic (=C-H)
~2980-2850	C-H Stretch	Aliphatic (-C-H)
~1730	C=O Stretch	Ester (Strong, Sharp)
~1635	C=C Stretch	Alkene
~1410	=C-H Bend	Alkene
~1200-1180	C-O Stretch	Ester
Data synthesized from multiple sources. <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>		

Interpretation: The IR spectrum of **ethyl acrylate** is dominated by a very strong, sharp absorption peak around  $1730\text{ cm}^{-1}$ . This is a classic, unambiguous indicator of the carbonyl ( $\text{C}=\text{O}$ ) stretching vibration of a saturated ester.[11][12] The presence of the alkene is confirmed by the  $\text{C}=\text{C}$  stretch at  $\sim 1635\text{ cm}^{-1}$  and the vinylic C-H stretches above  $3000\text{ cm}^{-1}$ . The strong band in the  $1200\text{-}1180\text{ cm}^{-1}$  region is characteristic of the C-O single bond stretch of the ester group. Together, these peaks provide definitive evidence for an acrylic ester structure.

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two key pieces of information: the precise molecular weight of the compound and structural information derived from its fragmentation pattern upon ionization. Electron Ionization (EI) is a high-energy "hard" ionization technique that is ideal for analyzing volatile organic compounds, as it produces a rich and reproducible fragmentation pattern that acts as a molecular fingerprint.[13][14]

## Experimental Protocol: Electron Ionization (EI)-MS

**Ethyl acrylate** is typically analyzed by introducing it into the ion source via a Gas Chromatograph (GC-MS), which ensures sample purity.

Methodology:

- Injection: A dilute solution of **ethyl acrylate** is injected into the heated GC inlet, where it is vaporized.
- Separation: The vaporized sample is carried by an inert gas through a chromatographic column, which separates it from any impurities.
- Ionization: As the pure **ethyl acrylate** elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded by a beam of high-energy (typically 70 eV) electrons.[15] This ejects an electron from the molecule, creating a positively charged radical cation called the molecular ion ( $\text{M}^{+\bullet}$ ).
- Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[16]

- Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Data Summary:

m/z	Proposed Fragment Ion	Formula	Notes
100	$[\text{C}_5\text{H}_8\text{O}_2]^{+\bullet}$	$\text{C}_5\text{H}_8\text{O}_2$	Molecular Ion ( $\text{M}^{+\bullet}$ )
73	$[\text{C}(\text{O})\text{OCH}_2\text{CH}_3]^+$	$\text{C}_3\text{H}_5\text{O}_2$	Loss of $\bullet\text{CH}=\text{CH}_2$
55	$[\text{CH}_2=\text{CH}-\text{C}\equiv\text{O}]^+$	$\text{C}_3\text{H}_3\text{O}$	Base Peak, Loss of $\bullet\text{OCH}_2\text{CH}_3$
45	$[\text{OCH}_2\text{CH}_3]^+$	$\text{C}_2\text{H}_5\text{O}$	Ethoxy cation
29	$[\text{CH}_3\text{CH}_2]^+$	$\text{C}_2\text{H}_5$	Ethyl cation
27	$[\text{CH}_2=\text{CH}]^+$	$\text{C}_2\text{H}_3$	Vinyl cation

Data synthesized from

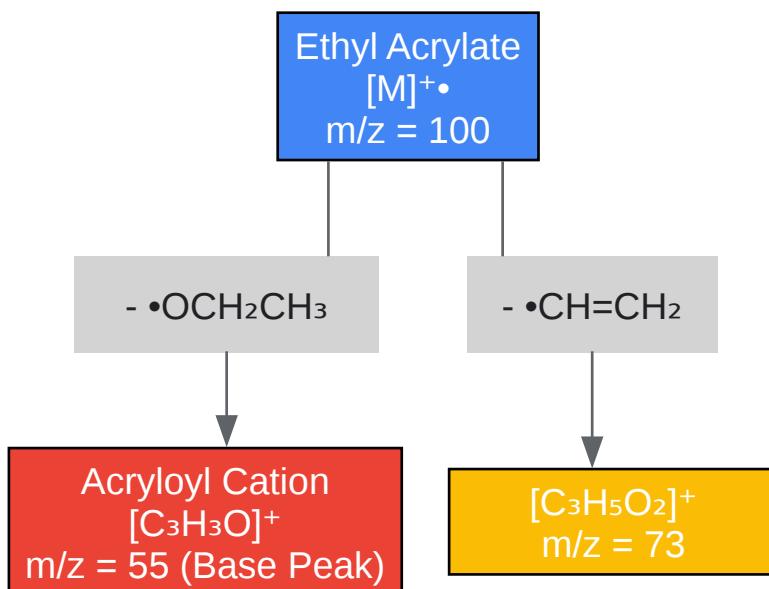
multiple sources.[\[17\]](#)

[\[18\]](#)[\[19\]](#)

Interpretation:

- Molecular Ion (m/z 100): The presence of a peak at m/z 100 corresponds to the molecular weight of **ethyl acrylate** (100.12 g/mol), confirming its elemental formula,  $\text{C}_5\text{H}_8\text{O}_2$ .
- Base Peak (m/z 55): The most abundant ion in the spectrum is the base peak. For **ethyl acrylate**, this occurs at m/z 55. This fragment corresponds to the highly stable acryloyl cation, formed by the cleavage and loss of an ethoxy radical ( $\bullet\text{OCH}_2\text{CH}_3$ , mass 45) from the molecular ion. This is a classic alpha-cleavage fragmentation pathway for esters.[\[20\]](#)
- Other Key Fragments: The peak at m/z 73 results from the loss of a vinyl radical ( $\bullet\text{C}_2\text{H}_3$ , mass 27). The peaks at m/z 29 and 27 represent the ethyl and vinyl cations, respectively.

Logical Relationship: Primary EI Fragmentation Pathway

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Caption: Major fragmentation routes for **ethyl acrylate** under Electron Ionization.

## Conclusion: A Unified Structural Verification

The combined application of NMR, IR, and Mass Spectrometry provides an unambiguous and self-reinforcing structural elucidation of **ethyl acrylate**.

- MS establishes the molecular formula ( $C_5H_8O_2$ ) with a molecular ion at  $m/z$  100.
- IR confirms the presence of the key functional groups: a strong ester  $C=O$  stretch ( $\sim 1730\text{ cm}^{-1}$ ) and an alkene  $C=C$  bond ( $\sim 1635\text{ cm}^{-1}$ ).
- $^{13}\text{C}$  NMR verifies the five unique carbon environments, including the characteristic downfield ester carbonyl.
- $^1\text{H}$  NMR provides the final, definitive proof of structure, mapping the precise connectivity of the ethyl group and the distinct cis/trans relationships of the vinyl protons.

This multi-faceted spectroscopic signature serves as a reliable standard for identity, purity, and quality control, essential for the rigorous demands of scientific research and pharmaceutical development.

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